N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide

Catalog No.
S13343017
CAS No.
400750-50-7
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide

CAS Number

400750-50-7

Product Name

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide

IUPAC Name

N-[4-(3-formylphenyl)phenyl]acetamide

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18)

InChI Key

QJQWLCFPRIHCEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is an organic compound characterized by the molecular formula C15_{15}H13_{13}NO2_2. This compound features a biphenyl structure with a formyl group attached at the meta position relative to the acetamide group. The combination of these functional groups contributes to its unique chemical properties and potential biological activities, making it a significant compound in organic synthesis and medicinal chemistry.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

The biological activity of N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is an area of ongoing research. Preliminary studies indicate that it may interact with specific molecular targets within biological systems. The formyl group is capable of forming covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the biphenyl structure may enhance interactions with hydrophobic regions of biological membranes or proteins, contributing to its biological effects.

The synthesis of N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide typically involves several key steps:

  • Formation of Biphenyl Intermediate: The initial step often includes the reaction of 4-bromoacetophenone with phenylboronic acid under Suzuki coupling conditions to form 4-acetylbiphenyl.
  • Introduction of Formyl Group: This intermediate is then subjected to a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3_3) to introduce the formyl group, resulting in the formation of N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide .

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide serves multiple applications:

  • Organic Synthesis: It acts as a building block for the preparation of more complex molecules.
  • Pharmaceutical Development: Investigated for potential antimicrobial and anticancer properties, it may serve as a lead compound for new therapeutic agents.
  • Material Science: Utilized in synthesizing specialty chemicals and materials with specific properties .

Studies investigating the interactions of N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide with various biomolecules are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy could provide insights into its binding affinities and specificity toward biological targets. These interactions may involve binding to enzymes or receptors, affecting their function and potentially leading to therapeutic effects.

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide shares structural similarities with several related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4'-Formylphenyl)acetamideLacks biphenyl moiety; simpler structureLess complex than N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide
N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamideFormyl group at a different position on biphenylStructural variation affects reactivity
N-(3-methyl-[1,1'-biphenyl]-2-yl)acetamideMethyl substitution on biphenyleneAlters electronic properties compared to target compound
Acetamide, N-(1,1'-biphenyl)-2-ylContains biphenylene but lacks formyl functionalityDifferent functional groups lead to varied reactivity

The uniqueness of N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide lies in its specific combination of functional groups and structural characteristics that endow it with distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.094628657 g/mol

Monoisotopic Mass

239.094628657 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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